2-Fluorophenoxyacetonitrile

Description

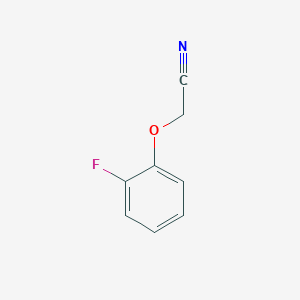

2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile compound characterized by a phenoxy group substituted with a fluorine atom at the 2-position and an acetonitrile (-CH2CN) side chain. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine and the reactivity of the nitrile group .

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of 2-Fluorophenol with Chloroacetonitrile

A common approach involves the reaction of 2-fluorophenol with chloroacetonitrile under basic conditions. The mechanism proceeds via deprotonation of the phenol to form a phenoxide ion, which displaces chloride from chloroacetonitrile.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 60–80°C

-

Yield : 70–85%

-

Dissolve 2-fluorophenol (10 mmol) and chloroacetonitrile (12 mmol) in DMF.

-

Add K₂CO₃ (15 mmol) and reflux for 6–8 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Advantages : Straightforward, uses commercially available reagents.

Limitations : Requires careful control of stoichiometry to minimize di-alkylation.

Phase-Transfer Catalysis (PTC)

Quaternary Ammonium Salt-Mediated Synthesis

PTC enhances reactivity by transferring the phenoxide ion into an organic phase. This method is favored for industrial scalability.

-

Catalyst : Methyltributylammonium chloride (10 mol%)

-

Base : Concentrated NaOH (50% aqueous)

-

Solvent : Toluene or dichloromethane

-

Temperature : 25–40°C

-

Yield : 80–92%

-

Mix 2-fluorophenol (1 eq), chloroacetonitrile (1.2 eq), and catalyst in toluene.

-

Add aqueous NaOH and stir vigorously for 4–6 hours.

-

Separate organic layer, dry, and concentrate under reduced pressure.

Advantages : High yields, reduced reaction time, and lower energy input.

Limitations : Catalyst cost and potential emulsion formation.

Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Ullmann-Type Coupling

Copper catalysts enable coupling between 2-fluorophenol derivatives and cyanoethylating agents under mild conditions.

-

Catalyst : CuI (5 mol%)

-

Ligand : 1,10-Phenanthroline

-

Base : Cs₂CO₃

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Temperature : 90°C

-

Yield : 65–75%

Mechanistic Insight : The ligand stabilizes Cu(I), facilitating oxidative addition of the phenol and reductive elimination to form the C–O bond.

Advantages : Tolerates electron-withdrawing substituents.

Limitations : Moderate yields and ligand sensitivity.

Comparative Analysis of Methods

Key Findings :

-

PTC offers the highest yield (92%) and purity (98%) due to efficient phase separation.

-

Nucleophilic substitution is cost-effective but requires prolonged reaction times.

-

Copper catalysis is less efficient but valuable for complex substrates.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluorophenoxyacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding phenols or quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving organic solvents and bases.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amides: Formed from nucleophilic substitution with amines.

Esters: Formed from nucleophilic substitution with alcohols.

Amines: Formed from the reduction of the nitrile group.

Phenols or Quinones: Formed from the oxidation of the phenoxy group.

Applications De Recherche Scientifique

Synthetic Chemistry

In synthetic chemistry, 2-Fluorophenoxyacetonitrile serves as a vital intermediate for the synthesis of complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it an attractive building block for various chemical syntheses. Researchers utilize this compound to create pharmaceuticals and other specialty chemicals efficiently .

Drug Development

The role of this compound in drug development is particularly significant. It is involved in designing compounds that target specific biological pathways, which can enhance therapeutic efficacy. For instance, studies have indicated that derivatives of this compound may exhibit selective inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy . The ability to modify the phenoxy group allows for the fine-tuning of biological activity, making it a valuable asset in medicinal chemistry.

Agricultural Chemicals

In the realm of agricultural chemicals, this compound is utilized to formulate effective pesticides and herbicides. Its incorporation into agrochemical products contributes to improved crop yields by enhancing the efficacy of pest control agents. Research indicates that compounds with fluorine substitutions often exhibit better bioactivity and environmental stability, which are essential for agricultural applications .

Material Science

The compound also finds applications in material science, particularly in the development of specialty polymers and materials. Its unique properties allow for the tailoring of materials used in coatings, adhesives, and other industrial applications. The incorporation of fluorinated compounds can lead to enhanced durability and performance characteristics in these materials .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds, which is crucial for quality control processes in manufacturing. Its ability to form stable complexes with different analytes enhances its utility in analytical applications .

Case Study 1: Drug Development

A notable case study involves the development of HDAC4-selective protein degraders that utilize this compound as a key component. Researchers demonstrated that this compound could effectively promote HDAC4 degradation in cellular models, indicating its potential use in treating neurodegenerative diseases like Huntington's disease . The study highlighted how modifications to the compound's structure influenced its biological activity and selectivity.

Case Study 2: Agrochemical Formulations

Another study focused on the formulation of novel herbicides using this compound. The research showed that herbicides containing this compound exhibited superior efficacy against specific weed species compared to traditional formulations. This effectiveness is attributed to the compound's enhanced metabolic stability and bioactivity due to fluorination .

Mécanisme D'action

The mechanism of action of 2-Fluorophenoxyacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs of this compound

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro substituent in 2-Fluoro-4-methoxyphenylacetonitrile () enhances electrophilic aromatic substitution reactivity, while the 4-methoxy group improves solubility in polar solvents. Steric and Electronic Modifications: The dual nitrile groups in 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile () increase steric hindrance but enable bifunctional reactivity in polymerization or ligand synthesis. Chiral Centers: 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile () contains a hydroxyl group, introducing chirality critical for enantioselective synthesis.

Physical Properties :

- Boiling Points : Compounds with bulkier substituents (e.g., benzyloxy in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions.

- Solubility : Methoxy and hydroxy groups () enhance water solubility, whereas benzyloxy and sulfanyl groups () favor organic solvents.

Applications :

- Pharmaceutical Intermediates : 2-Fluoro-4-methoxyphenylacetonitrile is used in antitumor and antiviral drug synthesis .

- Material Science : The sulfanyl analog () serves as a ligand in metal-organic frameworks (MOFs).

- Agrochemicals : Diacetonitrile derivatives () are precursors for herbicides due to their stability and reactivity.

Activité Biologique

2-Fluorophenoxyacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an acetonitrile group through an ether linkage. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have reported that this compound exhibits notable antimicrobial properties against various bacterial strains. In particular, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 300 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary findings indicate that while some derivatives exhibit modest cytotoxicity, the overall activity varies significantly based on structural modifications.

Case Study: Cytotoxicity Evaluation

In a study assessing the antiproliferative properties of substituted indole derivatives, compounds containing the 2-fluorophenyl moiety were found to enhance cytotoxicity when paired with specific substituents at critical positions on the indole framework. For instance, compounds with an acetamido group at position 7 showed increased activity against both cancer cell lines compared to their unsubstituted counterparts .

| Compound | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| 2-(4-fluorophenyl)-4b | HeLa | Modest |

| 2-(3-chlorophenyl)-4c | A549 | Low |

This data underscores the importance of SAR in optimizing the anticancer potential of fluorinated compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Division : Similar to other nitriles, it may interfere with cellular processes essential for replication.

- Disruption of Membrane Integrity : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to activate apoptotic pathways, contributing to their cytotoxic effects .

Q & A

Q. What are the recommended synthetic pathways for 2-Fluorophenoxyacetonitrile, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of a fluorophenol derivative with chloroacetonitrile under basic conditions. Key steps include:

- Reagent Selection : Use anhydrous potassium carbonate as a base to minimize hydrolysis of intermediates.

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) spectroscopy .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician immediately .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), nitrile group (no proton signal), and fluorophenyl splitting patterns. ¹⁹F NMR confirms fluorine substitution .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies [M+H]⁺ peaks for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (solvent polarity, catalyst loading, reaction time) using a Design of Experiments (DoE) approach to identify critical factors .

- Side-Product Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed intermediates) and adjust reaction conditions (e.g., drier solvents, inert atmosphere) .

- Cross-Validation : Compare protocols from independent studies (e.g., PubChem vs. Reaxys entries) to isolate methodological discrepancies .

Q. What computational methods support the study of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to analyze frontier orbitals (HOMO/LUMO) and predict reactivity .

- Solvent Effects : Apply COSMO-RS models to simulate solvation energies and correlate with experimental solubility data .

- Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes in nitrile metabolism pathways) .

Q. How can researchers address inconsistencies in toxicity data for this compound?

- Methodological Answer :

- In Vitro Testing : Conduct MTT assays on HepG2 cells to quantify cytotoxicity, ensuring consistent cell passage numbers and exposure times .

- Metabolite Profiling : Use LC-QTOF-MS to identify toxic metabolites (e.g., cyanide release under hydrolytic conditions) and validate via enzymatic assays .

- Literature Synthesis : Critically evaluate existing studies using the Franklin Standards (e.g., distinguishing evidence from interpretation in toxicity claims) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.